1-(Furan-3-carbonyl)-3-methoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-carbonyl)-3-methoxypyrrolidine is an organic compound that features a furan ring attached to a pyrrolidine ring via a carbonyl group, with a methoxy group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-3-methoxypyrrolidine typically involves the reaction of furan-3-carbonyl chloride with 3-methoxypyrrolidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include triethylamine or pyridine, which act as catalysts and help in the deprotonation step, facilitating the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the furan-3-carbonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-carbonyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation of the furan ring can yield furan-3-carboxylic acid.
- Reduction of the carbonyl group can produce 1-(furan-3-yl)methanol derivatives.
- Substitution reactions can lead to various 3-substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Furan-3-carbonyl)-3-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)-3-methoxypyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Furan-3-carboxylic acid: Shares the furan ring and carbonyl group but lacks the pyrrolidine and methoxy groups.
3-Methoxypyrrolidine: Contains the pyrrolidine ring with a methoxy group but lacks the furan carbonyl moiety.
1-(Furan-2-carbonyl)-3-methoxypyrrolidine: Similar structure but with the carbonyl group attached at the 2-position of the furan ring.
Uniqueness: 1-(Furan-3-carbonyl)-3-methoxypyrrolidine is unique due to the specific positioning of the carbonyl group on the furan ring and the presence of the methoxy group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
furan-3-yl-(3-methoxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-2-4-11(6-9)10(12)8-3-5-14-7-8/h3,5,7,9H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVFYAVSCJZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.